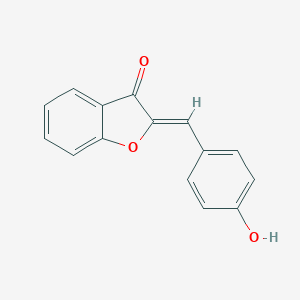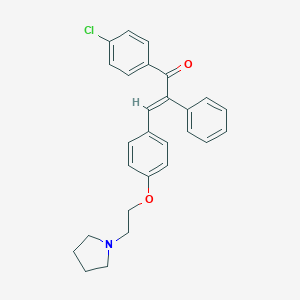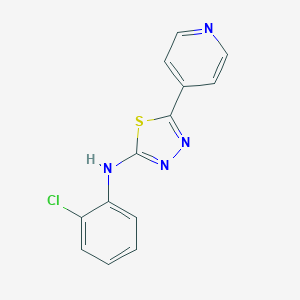
2-(4-Hydroxybenzylidene)-1-benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxybenzylidene)-1-benzofuran-3(2H)-one, also known as HBBO, is a naturally occurring compound found in several plants, including the bark of the tree Pterocarpus marsupium. HBBO has gained attention in recent years due to its potential therapeutic properties, including its ability to reduce inflammation and oxidative stress. In
Mécanisme D'action
The mechanism of action of 2-(4-Hydroxybenzylidene)-1-benzofuran-3(2H)-one is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of pro-inflammatory cytokine production and the scavenging of free radicals. Additionally, this compound has been found to activate the Nrf2-Keap1 pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines, inhibit the activation of NF-κB, and scavenge free radicals. Additionally, in vivo studies have shown that this compound can reduce inflammation, oxidative stress, and improve glucose metabolism in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Hydroxybenzylidene)-1-benzofuran-3(2H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized. Additionally, it has been extensively studied for its potential therapeutic properties, making it a promising candidate for further research. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its therapeutic potential fully.
Orientations Futures
There are several future directions for research on 2-(4-Hydroxybenzylidene)-1-benzofuran-3(2H)-one. One area of interest is its potential as a therapeutic agent for the treatment of diabetes. Several studies have shown that this compound can improve glucose metabolism in diabetic animals, and further research is needed to determine its efficacy in humans. Additionally, this compound's anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of several chronic diseases, including cancer and neurodegenerative diseases. Finally, further research is needed to elucidate the mechanism of action of this compound fully and identify potential drug targets.
Méthodes De Synthèse
2-(4-Hydroxybenzylidene)-1-benzofuran-3(2H)-one can be synthesized through the reaction of salicylaldehyde and benzofuran-3-one in the presence of a catalyst such as piperidine. This reaction results in the formation of this compound as a yellow crystalline solid with a melting point of 183-185°C.
Applications De Recherche Scientifique
2-(4-Hydroxybenzylidene)-1-benzofuran-3(2H)-one has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, antioxidant, and antidiabetic properties. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. Additionally, this compound has been found to scavenge free radicals and reduce oxidative stress, which is implicated in several chronic diseases, including diabetes.
Propriétés
Formule moléculaire |
C15H10O3 |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
(2Z)-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C15H10O3/c16-11-7-5-10(6-8-11)9-14-15(17)12-3-1-2-4-13(12)18-14/h1-9,16H/b14-9- |
Clé InChI |
BAYNHPXTNUSVIZ-ZROIWOOFSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=C(C=C3)O)/O2 |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)O)O2 |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B231237.png)

![3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol](/img/structure/B231240.png)


![2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B231247.png)
